molecular formula C30H56O4 B14269117 Diundecyl cyclohexane-1,2-dicarboxylate CAS No. 168022-09-1

Diundecyl cyclohexane-1,2-dicarboxylate

Cat. No.: B14269117
CAS No.: 168022-09-1
M. Wt: 480.8 g/mol
InChI Key: OACQFHLGZUHNQE-UHFFFAOYSA-N
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Description

Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.

Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.

    Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.

    Reduction: Further hydrogenated cyclohexane derivatives.

    Substitution: Substituted cyclohexane dicarboxylates with various functional groups.

Scientific Research Applications

Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.

    Medicine: Investigated for its biocompatibility and potential use in medical devices.

    Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.

Mechanism of Action

The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl cyclohexane-1,2-dicarboxylate
  • Di(2-ethylhexyl) phthalate
  • Diisononyl phthalate

Uniqueness

Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.

Properties

CAS No.

168022-09-1

Molecular Formula

C30H56O4

Molecular Weight

480.8 g/mol

IUPAC Name

diundecyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3

InChI Key

OACQFHLGZUHNQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC

Origin of Product

United States

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